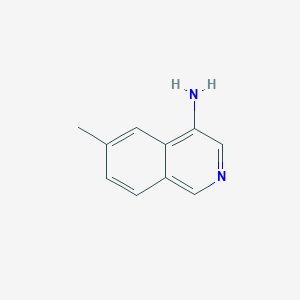

6-Methylisoquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylisoquinolin-4-amine is a heterocyclic compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, characterized by a methyl group at the 6th position and an amine group at the 4th position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinolin-4-amine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Additionally, the Gabriel-Colman rearrangement method, which involves phthalimide as the raw material, can also be employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Metal-catalyzed cyclization and the Pomeranz-Fritsch reaction are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6-Methylisoquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Methylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Isoquinoline: The parent compound, lacking the methyl and amine groups.

6-Methylisoquinoline: Similar structure but without the amine group.

4-Aminoisoquinoline: Similar structure but without the methyl group

Uniqueness: 6-Methylisoquinolin-4-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to its analogs .

Biological Activity

6-Methylisoquinolin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound, with the molecular formula C10H10N2, features an isoquinoline core structure that is known for its ability to interact with various biological targets. The presence of the amino group enhances its potential as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Research indicates that it can act as an inhibitor or activator depending on the specific biological context. The compound's structure allows it to form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.

Therapeutic Applications

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. It has been identified as a potential lead compound for developing new anticancer agents.

- Neuroprotective Effects : There is evidence suggesting that this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | , |

| Neuroprotective | Potential protection against neuronal damage | |

| Antimicrobial | Activity against bacterial pathogens |

Case Study 1: Anticancer Mechanism

A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, showcasing its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a promising role in neuroprotection and cognitive enhancement .

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

6-methylisoquinolin-4-amine |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,11H2,1H3 |

InChI Key |

MWXBGLMFKITOLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=NC=C2C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.